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3-Octylmagnesium bromide

Cat. No.: B8512459
M. Wt: 217.43 g/mol
InChI Key: QHEARYGFLJBPMK-UHFFFAOYSA-M
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Description

Contextual Significance of Alkyl Grignard Reagents in Carbon-Carbon Bond Formation Methodologies

Grignard reagents, a class of organomagnesium compounds with the general formula R-Mg-X (where R is an alkyl or aryl group and X is a halogen), are fundamental tools in organic chemistry. tutorchase.comfiveable.me Discovered by French chemist Victor Grignard, an achievement for which he was awarded the Nobel Prize in Chemistry in 1912, these reagents are celebrated for their ability to form new carbon-carbon bonds. masterorganicchemistry.comebsco.com This process is a cornerstone of organic synthesis, enabling the construction of complex molecules from simpler precursors. tutorchase.com

The utility of Grignard reagents stems from the nature of the carbon-magnesium bond. fiveable.me Magnesium's electropositive character polarizes the bond, imparting a significant partial negative charge on the adjacent carbon atom, which behaves as a potent nucleophile or "carbanion". fiveable.melibretexts.org This nucleophilic carbon can attack a wide range of electrophilic centers, most notably the carbon atom in carbonyl groups (found in aldehydes and ketones), epoxides, and esters. tutorchase.commasterorganicchemistry.com These reactions are highly versatile and efficient, often proceeding under mild conditions to produce alcohols and other functionalized molecules, making them indispensable in the synthesis of pharmaceuticals, polymers, and other fine chemicals. tutorchase.comfiveable.memmu.ac.uk

Evolution of Research on Branched and Linear Octyl Grignard Reagents

Research into octyl Grignard reagents has evolved to explore how the structure of the octyl chain—whether linear (n-octyl) or branched (e.g., 3-octyl or 2-ethylhexyl)—influences reaction outcomes. This comparative approach is crucial for fine-tuning the properties of resulting molecules. While n-octylmagnesium bromide is commonly prepared from 1-bromooctane, branched isomers are derived from their corresponding bromoalkanes. prepchem.com

The distinction between linear and branched isomers is particularly relevant in materials science and asymmetric synthesis. Studies have shown that the substitution pattern of the alkyl chain can significantly impact stereoselectivity. pnas.org For instance, in certain catalytic reactions, β-branched Grignard reagents have been found to provide better stereoselectivity than their linear counterparts. mmu.ac.ukresearchgate.net However, the opposite can also be true depending on the specific reaction system; some copper-catalyzed reactions work well with linear Grignard reagents but fail with branched ones. nih.gov

In polymer chemistry, the choice between a linear or branched octyl chain attached to a polymer backbone can alter the final material's physical properties. For example, branched side chains may lead to a more twisted polymer backbone compared to linear chains. This structural change can influence the polymer's solubility and its electronic properties, which is a key consideration in the design of materials for applications like polymer solar cells.

Iron-catalyzed cross-coupling reactions have also highlighted the differences between linear and branched reagents. Secondary alkylmagnesium reagents can be prone to β-hydride elimination, which leads to the formation of linear byproducts and reduces the yield of the desired branched product. acgpubs.org The careful selection of substrates and catalyst systems can help control this branched-to-linear selectivity ratio. acgpubs.org

Scope and Research Objectives Pertaining to 3-Octylmagnesium Bromide

Although detailed studies on this compound are not widely published, the research objectives for using octyl Grignard reagents in general are well-documented and can be extrapolated. A primary objective is the introduction of an eight-carbon alkyl chain into a molecular structure to modify its properties. This is a common strategy in the synthesis of functional organic materials. For example, n-octylmagnesium bromide is used as a starting material to create 3-octylthiophene, a monomer for producing conductive polymers. researchgate.net

Another key research area is in the development of new synthetic methodologies. Scientists investigate the reactivity of octyl Grignard reagents with various substrates to understand reaction mechanisms and improve efficiency and selectivity. For instance, the iron-catalyzed cross-coupling of octylmagnesium bromide with functionalized aryl triflates has been explored as a scalable route to key intermediates for immunosuppressive agents like FTY720. nih.gov

Furthermore, research focuses on the stereochemical outcomes of reactions involving these reagents. In asymmetric synthesis, a major goal is to control the formation of chiral centers. Studies have examined the addition of octylmagnesium bromide to carbonyls in the presence of chiral ligands to produce enantiomerically enriched alcohols, though it has been noted that larger Grignard reagents can sometimes lead to lower enantioselectivity compared to smaller ones. mmu.ac.ukrug.nl The overarching goal is to expand the synthetic chemist's toolkit, enabling the precise and efficient construction of complex molecules with desired properties.

Data Tables

Physicochemical Properties of n-Octylmagnesium Bromide

PropertyValueSource(s)
Chemical Formula C₈H₁₇BrMg chemsrc.comsigmaaldrich.comamericanelements.com
Molecular Weight 217.43 g/mol chemsrc.comsigmaaldrich.comamericanelements.com
Appearance Yellow to brown liquid chemsrc.com
Density 0.961 g/mL at 25 °C chemsrc.comsigmaaldrich.comamericanelements.com
Boiling Point 34-40 °C (as a solution in diethyl ether) sigmaaldrich.comamericanelements.com
Flash Point 15.6 °C chemsrc.com
Solubility in Water Reacts violently americanelements.com
Synonyms 1-Octylmagnesium bromide, Bromooctylmagnesium chemsrc.comamericanelements.com

Comparative Research Findings: Linear vs. Branched Alkyl Grignard Reagents

Research AreaFindingSignificanceSource(s)
Asymmetric Catalysis β-branched Grignard reagents can offer superior stereoselectivity compared to linear ones in certain reactions.Allows for better control in the synthesis of specific chiral molecules. mmu.ac.ukresearchgate.net
Cu-Catalyzed Reactions The substitution pattern (linear vs. branched) strongly influences enantioselectivity and, in some cases, reaction success.Highlights the need to match the Grignard reagent structure to the specific catalytic system for optimal results. pnas.orgnih.gov
Iron-Catalyzed Cross-Coupling Secondary (branched) alkyl Grignards can undergo side reactions (β-hydride elimination), reducing yields of branched products.Controlling the branched-to-linear product ratio is a key challenge and objective in these reactions. acgpubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17BrMg B8512459 3-Octylmagnesium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H17BrMg

Molecular Weight

217.43 g/mol

IUPAC Name

magnesium;octane;bromide

InChI

InChI=1S/C8H17.BrH.Mg/c1-3-5-7-8-6-4-2;;/h5H,3-4,6-8H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

QHEARYGFLJBPMK-UHFFFAOYSA-M

Canonical SMILES

CCCCC[CH-]CC.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 3 Octylmagnesium Bromide Generation

Advanced and Alternative Synthetic Approaches

Beyond the conventional batch method, advanced synthetic strategies offer improved efficiency, safety, and substrate scope for preparing Grignard reagents like 3-octylmagnesium bromide.

Transmetalation provides an alternative pathway to Grignard reagents, particularly for compounds that are difficult to prepare via the traditional oxidative addition to magnesium metal. wikipedia.org One such method is a halogen-magnesium exchange reaction. harvard.edu In this approach, an organic halide is treated with a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl) or isopropylmagnesium bromide. harvard.edu The equilibrium favors the formation of the more stable Grignard reagent. This method is highly valued for its functional group tolerance, as the exchange can often be performed at low temperatures where functional groups like esters or nitriles remain intact. harvard.edu

Another transmetalation route involves the reaction of an organozinc compound with magnesium metal, which has been used to prepare sterically hindered Grignard reagents that are challenging to synthesize conventionally. wikipedia.org Other methods include the reaction of organolithium compounds with magnesium salts. researchgate.net

Continuous flow chemistry has emerged as a powerful technology for the synthesis of Grignard reagents, offering significant advantages in safety, efficiency, and scalability over traditional batch processes. aiche.orgfraunhofer.de The formation of Grignard reagents is highly exothermic, which can be difficult to control in large-scale batch reactors. fraunhofer.de Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat management. fraunhofer.de

In a typical setup, a solution of the organic halide (e.g., 3-bromooctane) in an ethereal solvent is passed through a packed-bed column containing an excess of magnesium turnings. researchgate.netacs.org This approach allows for integrated mechanical activation of the magnesium and ensures a large excess of the metal is always available, driving the reaction to completion and minimizing side reactions like Wurtz coupling. fraunhofer.deresearchgate.net

Studies have demonstrated that continuous flow processes can achieve full conversion of the halide with high yields (89-100%) and significantly increase productivity. acs.orgacs.org For example, one study reported achieving daily productivities of up to 1.5 kg for a Grignard product using a continuous flow platform. aiche.org This methodology is readily scalable by extending the operation time or by "numbering-up" (running multiple reactors in parallel). researchgate.net

Analytical Methodologies for Reagent Titer Determination

Accurately determining the concentration (titer) of a freshly prepared Grignard solution is crucial for its use in subsequent reactions. Several titration methods are commonly employed for this purpose.

Titration with an Alcohol and Indicator: The Watson-Eastham method is a widely adopted procedure. tandfonline.com It involves titrating the Grignard reagent against a standardized solution of a water-free alcohol, such as sec-butanol or menthol, using an indicator like 1,10-phenanthroline. tandfonline.comresearchgate.netscribd.com The Grignard reagent forms a colored complex with the indicator, and the endpoint is observed when the color disappears upon reaction with the alcohol. researchgate.net This method is accurate because it specifically quantifies the active Grignard reagent and is not affected by basic byproducts like magnesium alkoxides. researchgate.net

Acid-Base Titration: Another approach involves titrating the Grignard reagent against a known concentration of a weak acid, such as diphenylacetic acid. researchgate.net The endpoint is signaled by a color change, often to yellow, once all the Grignard base has been consumed. researchgate.net

Iodine Titration: A convenient method developed by Knochel involves the titration of the Grignard reagent against a solution of iodine (I₂) in the presence of lithium chloride (LiCl). orgsyn.org The Grignard reagent is added dropwise to the iodine solution until the characteristic brown color of iodine disappears, indicating the endpoint. orgsyn.org

Table 3: Common Analytical Methodologies for Grignard Titer Determination
MethodTitrantIndicatorEndpoint DetectionReference
Watson-Eastham Titrationsec-Butanol or Menthol1,10-PhenanthrolineDisappearance of colored Grignard-indicator complex. tandfonline.comresearchgate.net
Acid-Base TitrationDiphenylacetic acidSelf-indicatingAppearance of a persistent yellow color from the conjugate base. researchgate.net
Iodine Titration (Knochel)Grignard solution itselfIodine (I₂)Disappearance of the brown iodine color. orgsyn.org

Reactivity and Reaction Pathways of 3 Octylmagnesium Bromide

Nucleophilic Addition Reactions

The nucleophilic character of the carbon-magnesium bond in 3-octylmagnesium bromide drives its addition to a variety of electrophilic substrates, most notably carbonyl compounds, nitriles, and imines.

The reaction of this compound with aldehydes and ketones is a cornerstone of its synthetic utility, leading to the formation of secondary and tertiary alcohols, respectively. The mechanism involves the nucleophilic attack of the 3-octyl carbanion on the electrophilic carbonyl carbon. youtube.com This attack breaks the carbon-oxygen pi bond, generating a tetrahedral alkoxide intermediate which, upon acidic workup, is protonated to yield the final alcohol product. libretexts.org

A key aspect of this reaction is its stereochemical outcome. When the Grignard reagent adds to a prochiral aldehyde or an unsymmetrical ketone, a new chiral center is created. libretexts.org The carbonyl carbon and its substituents form a trigonal planar structure, which presents two distinct faces (known as Re and Si faces) to the incoming nucleophile. libretexts.orglibretexts.org In the absence of any directing groups or pre-existing chirality in the substrate, the attack of the this compound can occur from either face with roughly equal probability. This typically results in the formation of a racemic or near-racemic mixture of the two possible stereoisomeric alcohol products. libretexts.org

However, the stereoselectivity can be influenced by the steric environment of the carbonyl substrate. For instance, in reactions with chiral aldehydes that have a pre-existing stereocenter adjacent to the carbonyl group, diastereoselectivity can be observed. According to Cram's Rule, the Grignard reagent preferentially attacks from the side of the smallest substituent on the adjacent chiral carbon, leading to one diastereomer as the major product. openochem.org

Substrate TypeProductStereochemical Outcome
Aldehyde (e.g., Propanal)Secondary AlcoholCreates a new chiral center; often forms a racemic mixture.
Unsymmetrical Ketone (e.g., 2-Butanone)Tertiary AlcoholCreates a new chiral center; often forms a racemic mixture.
Chiral AldehydeDiastereomeric AlcoholsCan lead to a mixture of diastereomers, with one often predominating.

Unlike aldehydes and ketones, which undergo a single addition, carboxylic acid derivatives such as esters and acid chlorides react with two equivalents of this compound. Acid chlorides are particularly reactive. chemistrysteps.com The initial nucleophilic acyl substitution involves the addition of one equivalent of the Grignard reagent to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org This intermediate is unstable and collapses by expelling the leaving group (alkoxide from an ester or chloride from an acid chloride) to form a ketone. libretexts.org

The resulting ketone is itself highly reactive towards the Grignard reagent present in the reaction mixture. libretexts.org Consequently, it immediately undergoes a second nucleophilic addition with another equivalent of this compound. This second addition, followed by an aqueous workup, yields a tertiary alcohol with two identical 3-octyl groups attached to the carbinol carbon. libretexts.org Because the ketone intermediate is more reactive than the starting ester, it is generally not possible to isolate the ketone using this method. libretexts.org

The reaction of this compound with nitriles provides a valuable route for the synthesis of ketones. libretexts.org The Grignard reagent adds across the polarized carbon-nitrogen triple bond of the nitrile to form an intermediate imine anion (as a magnesium salt). masterorganicchemistry.comucalgary.ca This intermediate is stable and does not react further with another equivalent of the Grignard reagent. ucalgary.ca During the subsequent aqueous acid workup, the imine salt is hydrolyzed to a ketone. libretexts.orgmasterorganicchemistry.com This method is synthetically advantageous as it allows for the formation of a ketone without the risk of over-addition to form a tertiary alcohol. ucalgary.ca

Similarly, this compound can add to the carbon-nitrogen double bond of imines. This nucleophilic addition results in the formation of a new carbon-carbon bond and produces a magnesium amide intermediate. Subsequent protonation with water or acid yields the corresponding amine. nih.gov

This compound reacts readily with carbon dioxide in a carboxylation reaction to produce a carboxylic acid. google.com This reaction is typically performed by bubbling gaseous CO2 through the Grignard solution or by pouring the solution over crushed solid carbon dioxide (dry ice). The nucleophilic 3-octyl group attacks the electrophilic carbon of the CO2 molecule, forming a magnesium carboxylate salt. skku.edu Subsequent acidification with a dilute mineral acid protonates the carboxylate, yielding 3-octylcarboxylic acid. google.com This represents an effective one-carbon homologation process. google.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Grignard reagents like this compound are crucial partners in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. Iron, being abundant, inexpensive, and low in toxicity, has emerged as a key catalyst for these transformations. nii.ac.jp

Iron salts, such as iron(III) chloride (FeCl3) and iron(III) acetylacetonate (B107027) (Fe(acac)3), are effective catalysts for the cross-coupling of alkyl Grignard reagents with various organic halides and pseudohalides. nii.ac.jpasianpubs.orgresearchgate.net The reaction scope is broad, allowing for the coupling of this compound with alkyl, alkenyl, and aryl halides. nii.ac.jpresearchgate.net

In a typical reaction, the iron catalyst facilitates the coupling of the 3-octyl group from the Grignard reagent with the organic group from the halide. asianpubs.org Additives are often employed to enhance catalyst activity and improve yields. For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to be an effective additive in the FeCl3-catalyzed coupling of alkyl bromides with Grignard reagents, allowing reactions to proceed quickly and in high yields. asianpubs.org Similarly, N-methylpyrrolidinone (NMP) has been used as a beneficial co-solvent. nii.ac.jp

The general mechanism is believed to involve the formation of a low-valent iron species through reduction by the Grignard reagent. nih.gov This active iron species then participates in a catalytic cycle that may involve oxidative addition, transmetalation, and reductive elimination steps to afford the cross-coupled product. researchgate.net

Below is a table showing representative yields for iron-catalyzed cross-coupling reactions between a Grignard reagent (biphenylmagnesium bromide) and various alkyl bromides, illustrating the general scope and effectiveness of this type of transformation. asianpubs.org

Alkyl Halide (RX)ProductCatalyst SystemYield (%)
n-C4H9Br4-ButylbiphenylFeCl3 / TMEDA90.5
n-C6H13Br4-HexylbiphenylFeCl3 / TMEDA91.2
n-C8H17Br4-OctylbiphenylFeCl3 / TMEDA92.3
n-C12H25Br4-DodecylbiphenylFeCl3 / TMEDA91.8
Cyclohexyl Bromide4-CyclohexylbiphenylFeCl3 / TMEDA88.6

This data represents the reaction of biphenylmagnesium bromide with various alkyl halides, serving as an example of the yields achievable in iron-catalyzed cross-coupling reactions applicable to this compound. asianpubs.org

Nickel-Catalyzed Kumada-Corriu-Tamao Couplings

Based on general principles, the nickel-catalyzed cross-coupling of a secondary alkyl Grignard reagent like this compound with aryl or vinyl halides is expected to proceed. However, a significant challenge in the coupling of secondary alkyl Grignards is the potential for isomerization of the alkyl group. acs.org This can occur via β-hydride elimination followed by re-addition, leading to a mixture of products where the aryl or vinyl group is attached to different positions on the octyl chain. The choice of nickel catalyst and phosphine (B1218219) ligand is crucial in minimizing such side reactions. For instance, the use of bulky phosphine ligands can influence the steric environment around the nickel center, potentially favoring reductive elimination over β-hydride elimination.

A general representation of the expected, albeit unconfirmed, reaction is shown below:

Reactant 1Reactant 2CatalystExpected ProductPotential Byproducts
This compoundAryl Bromide (Ar-Br)Ni(II)-phosphine complex3-AryloctaneIsomers of aryloctane
This compoundVinyl Bromide (R-CH=CH-Br)Ni(II)-phosphine complex3-OctylalkeneIsomers of octylalkene

Cobalt-Catalyzed Cross-Coupling Processes

Cobalt catalysts have emerged as a cost-effective and reactive alternative to palladium and nickel for certain cross-coupling reactions. nih.govacs.org These reactions often proceed through different mechanistic pathways, sometimes involving radical intermediates, which can offer complementary reactivity. The application of cobalt catalysis to the cross-coupling of secondary alkyl Grignard reagents has been documented, but specific studies detailing the use of this compound are absent from the literature.

In cobalt-catalyzed couplings, the formation of radical species from the secondary alkyl Grignard reagent could lead to a different product distribution compared to nickel-catalyzed reactions. Isomerization of the alkyl chain remains a potential issue. The reaction conditions, including the choice of cobalt precursor and ligands, would be critical in controlling the selectivity and yield of the desired 3-octyl substituted product.

Copper-Catalyzed Carbon-Carbon Bond Formations

Copper-catalyzed cross-coupling reactions are well-established for a variety of Grignard reagents, offering a distinct reactivity profile, particularly in reactions with alkyl halides. organic-chemistry.orgorganic-chemistry.org Copper catalysis is known to be effective in the coupling of secondary alkyl Grignard reagents with secondary alkyl halides, proceeding with inversion of configuration at the electrophilic carbon. organic-chemistry.org

While no specific studies on this compound were found, it is plausible that it would participate in copper-catalyzed C-C bond formations. For example, its reaction with a chiral secondary alkyl halide could, in principle, lead to the formation of a new stereocenter with predictable stereochemistry. The efficiency of such a reaction would depend on factors like the choice of copper salt and additives.

Stereoselective Aspects in Cross-Coupling Reactions

The stereochemical outcome of cross-coupling reactions involving chiral, non-racemic secondary Grignard reagents is a topic of significant interest. Stereoretention is often observed in nickel-catalyzed Kumada couplings of chiral secondary Grignard reagents where the magnesium-bearing carbon is the stereocenter. acs.org This is attributed to a four-centered transition state during the transmetalation step.

If a chiral, enantioenriched sample of this compound were to be used in a nickel-catalyzed Kumada coupling, it would be expected to proceed with a high degree of stereoretention, yielding a chiral 3-substituted octane (B31449) product. However, the configurational stability of the Grignard reagent itself is a critical factor. nih.gov Iron- and cobalt-catalyzed couplings, in contrast, often proceed with racemization due to the involvement of radical intermediates. researchgate.net

Conjugate Addition Reactions (1,4-Additions)

Grignard reagents can add to α,β-unsaturated carbonyl compounds in either a 1,2- or a 1,4-fashion (conjugate addition). While Grignard reagents typically favor 1,2-addition, the presence of a catalytic amount of a copper(I) salt can dramatically shift the selectivity towards 1,4-addition. organic-chemistry.orgacs.orgnih.gov This is a widely used method for the formation of carbon-carbon bonds at the β-position of an enone or enoate.

For this compound, it is anticipated that in the absence of a copper catalyst, it would primarily undergo 1,2-addition to α,β-unsaturated ketones. However, upon the addition of a catalytic amount of a copper salt, such as CuI or CuCN, the reaction should favor the 1,4-addition pathway, leading to the formation of a β-(3-octyl) ketone. The steric bulk of the 3-octyl group might influence the rate and efficiency of the conjugate addition.

Rearrangement Reactions Involving this compound

Secondary alkyl Grignard reagents are known to be susceptible to isomerization, which can complicate their use in synthesis. acs.orgresearchgate.net This rearrangement typically involves the migration of the magnesium halide along the alkyl chain, often leading to the thermodynamically more stable primary Grignard reagent. For example, it has been reported that secondary hexylmagnesium halides can be isomerized to 1-hexylmagnesium halide. google.com

It is therefore plausible that this compound could undergo a similar rearrangement to form a mixture of other octylmagnesium bromide isomers, including the primary n-octylmagnesium bromide. This isomerization can be influenced by factors such as temperature, solvent, and the presence of catalysts. The propensity for such rearrangements underscores the importance of carefully controlled reaction conditions when utilizing secondary Grignard reagents like this compound to ensure the desired regioselectivity of the product.

Mechanistic Investigations and Computational Studies of 3 Octylmagnesium Bromide Transformations

Elucidation of Reaction Mechanisms: Ionic vs. Radical Pathways

The mechanism of the Grignard reaction has long been a subject of debate, primarily centered on whether the reaction proceeds through a polar (ionic) nucleophilic addition or a single-electron transfer (SET) radical pathway. The operative mechanism is now understood to be highly dependent on the substrate.

For many carbonyl compounds, the reaction is believed to follow a polar mechanism where the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. However, the detection of radical coupling side products in certain reactions has led to the proposal of an alternative SET mechanism. This pathway involves the initial formation of a ketyl radical intermediate. acs.org

Recent computational studies on prototypical Grignard reactions have revealed a complex mechanistic landscape where nucleophilic and radical pathways can be very close in energy, sometimes differing by as little as 1 kcal/mol. acs.org This suggests that for substrates with low reduction potentials, such as aromatic ketones, a competition between the two pathways is likely. In contrast, for aliphatic aldehydes and ketones, the nucleophilic addition pathway is generally favored. The choice between these pathways can be influenced by factors such as the steric bulk of the Grignard reagent and the substrate. For sterically hindered ketones, the SET pathway may become more competitive as the direct nucleophilic attack is impeded.

Influence of Ligands and Additives on Reaction Kinetics and Selectivity

The reactivity and selectivity of 3-octylmagnesium bromide transformations can be profoundly modified by the addition of various ligands and salt additives. These additives can alter the Schlenk equilibrium, break down aggregates, and modify the electronic and steric environment of the magnesium center.

Additive/LigandGeneral Effect on Grignard Reactions
Sparteine A chiral diamine ligand, often used to induce enantioselectivity in reactions involving organometallic reagents by forming chiral complexes.
1,3-Butadiene Can react with Grignard reagents in addition reactions or influence reactivity by acting as a π-ligand.
NMP (N-Methylpyrrolidone) Acts as a co-solvent that can significantly enhance selectivity in cross-coupling reactions. nih.govnih.gov It interacts with magnesium cations, preventing the formation of less reactive iron clusters in iron-catalyzed reactions and promoting the formation of more reactive species. nih.govnih.gov
TMEDA (Tetramethylethylenediamine) A bidentate chelating ligand that can break down Grignard aggregates to form more reactive monomeric complexes. nih.govorganic-chemistry.org It is used to increase reaction rates and suppress side reactions in various transformations, including cross-coupling and amination. nih.govorganic-chemistry.org
LiI (Lithium Iodide) While LiCl is more common, lithium halides can form "ate" complexes (RMgX₂⁻ Li⁺), increasing the nucleophilicity of the organic group. The specific effect can depend on the halide.
MgCl₂ (Magnesium Chloride) Can shift the Schlenk equilibrium, influencing the concentration of the various magnesium species in solution and thereby affecting overall reactivity. researchgate.net

For example, additives like LiCl (forming so-called "Turbo-Grignard" reagents) are known to break down polymeric aggregates of Grignard reagents. researchgate.net This deaggregation leads to the formation of more soluble and often more reactive species. Furthermore, LiCl can form anionic "ate" complexes, which are more electron-rich and thus more nucleophilic, accelerating reactions like the halogen-magnesium exchange. researchgate.net Similarly, chelating ligands like TMEDA can sequester the magnesium ion, disrupting oligomeric structures and enhancing the reactivity of the alkyl group. wisc.edu In iron-catalyzed cross-coupling reactions, NMP has been shown to be crucial for achieving high selectivity by preventing the formation of unreactive iron clusters. nih.govnih.gov

Computational Chemistry Approaches to Understand this compound Reactivity

Computational chemistry provides indispensable tools for dissecting the complex reaction mechanisms of Grignard reagents at a molecular level. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) offer insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and energetics of molecules and reaction pathways. For Grignard reactions, DFT calculations are instrumental in:

Mapping Potential Energy Surfaces: Calculating the energies of reactants, intermediates, transition states, and products to map out the entire reaction pathway.

Characterizing Transition States: Optimizing the geometry of transition states to understand the bonding changes that occur during the rate-determining step of the reaction.

Comparing Mechanistic Pathways: Determining the activation energies for competing pathways, such as the ionic versus radical mechanisms, to predict which is more favorable under specific conditions. acs.org

Evaluating Ligand/Solvent Effects: Modeling the Grignard reagent with explicit solvent or ligand molecules to quantify their impact on the stability of intermediates and the height of activation barriers.

These studies have consistently shown that the solvent plays an active role, with THF molecules coordinating to the magnesium center and participating directly in the reaction mechanism by stabilizing charged intermediates and transition states.

Molecular Dynamics Simulations for Reaction Pathway Elucidation

While DFT is excellent for studying static structures and energies, Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. Ab initio MD (AIMD), which uses quantum mechanical calculations to determine forces, is particularly powerful for studying chemical reactions.

For Grignard systems, MD simulations are crucial for:

Exploring Conformational Space: Unbiased exploration of the vast number of possible arrangements of the Grignard reagent, substrate, and solvent molecules. acs.org

Modeling Solvent Dynamics: Simulating the explicit movement and interaction of dozens or hundreds of solvent molecules, revealing their critical role in driving the Schlenk equilibrium and facilitating the reaction. acs.org

Elucidating Reaction Pathways: Observing the entire reaction trajectory from reactants to products, providing a dynamic picture of bond breaking and formation. rwth-aachen.de This can help identify short-lived intermediates and complex multi-step pathways that might be missed by static DFT calculations alone. nih.gov

Recent AIMD studies on simpler Grignard reagents have highlighted the dynamic nature of the solvent shell around the magnesium center and its direct involvement in the displacement of ligands, which is a key step in both the Schlenk equilibrium and the Grignard reaction itself. acs.org

Applications of 3 Octylmagnesium Bromide in Complex Molecule Synthesis

Total Synthesis of Natural Products Incorporating 3-Octylmagnesium Bromide Derived Moieties

While specific total syntheses of natural products explicitly employing this compound are not extensively documented, the reagent is well-suited for introducing branched alkyl chains commonly found in various natural products like lipids, pheromones, and polyketides. The 3-octyl moiety can be incorporated as a key side chain or part of the carbon skeleton through nucleophilic addition to carbonyl compounds, a cornerstone of Grignard chemistry. masterorganicchemistry.com

For instance, in the synthesis of a hypothetical natural product containing a tertiary alcohol, this compound would be expected to react with a ketone precursor. The addition of the 3-octyl nucleophile to the electrophilic carbonyl carbon would form a new carbon-carbon bond, leading to a magnesium alkoxide intermediate, which upon acidic workup yields the desired tertiary alcohol. datapdf.comorganicchemistrytutor.com This strategy allows for the convergent assembly of complex carbon skeletons from simpler building blocks.

Table 1: Representative Reaction in Natural Product Synthesis This table illustrates a plausible reaction for incorporating the 3-octyl group into a complex molecule, based on established Grignard reaction principles.

Reactant 1 Reactant 2 Key Transformation Resulting Moiety

The strategic introduction of the 3-octyl group can be critical in building the specific stereochemistry and branching pattern required for the biological activity of the target natural product.

Synthesis of Pharmaceutical Intermediates and Advanced Building Blocks

In pharmaceutical synthesis, Grignard reagents like this compound are instrumental in constructing lipophilic side chains or core structures of active pharmaceutical ingredients (APIs). The octyl group can enhance the lipid solubility of a drug molecule, potentially improving its absorption and distribution characteristics. A notable example of a related Grignard reagent in drug synthesis is the use of octylmagnesium bromide in the preparation of intermediates for Fingolimod, an immunomodulating drug. google.com

This compound can be used to synthesize advanced building blocks, such as secondary or tertiary alcohols, which are versatile intermediates for further functionalization. pearson.comchegg.com The reaction with aldehydes, for example, provides a direct route to secondary alcohols bearing the 3-octyl substituent. These alcohols can then be oxidized, esterified, or converted into other functional groups as required for the synthesis of the final API.

Table 2: Synthesis of a Secondary Alcohol Intermediate This table demonstrates the synthesis of a chiral secondary alcohol, a common building block in pharmaceuticals, using this compound.

Electrophile Grignard Reagent Reaction Type Product (After Workup)

The reaction with carbon dioxide is another key transformation, converting the Grignard reagent into a carboxylic acid (2-ethylheptanoic acid), which itself is a valuable synthetic intermediate. masterorganicchemistry.com

Preparation of Precursors for Advanced Materials and Polymers

Organometallic reagents are crucial in the synthesis of monomers and precursors for functional polymers and advanced materials. americanelements.com this compound can be utilized to introduce branched alkyl side chains onto aromatic or heterocyclic cores, thereby modifying the physical properties of the resulting materials. For example, attaching 3-octyl groups to a thiophene monomer can increase the solubility of the corresponding polythiophene in organic solvents, facilitating its processing for applications in organic electronics.

The general strategy involves the cross-coupling reaction of this compound with a halogenated monomer, often catalyzed by a transition metal like nickel or palladium. This type of reaction, such as the Kumada-Corriu coupling, forms a new carbon-carbon bond between the 3-octyl group and the monomer core. wikipedia.org

Table 3: Functionalization of a Monomer Precursor This table outlines a hypothetical cross-coupling reaction to prepare a monomer for advanced polymer synthesis.

Substrate Reagent Catalyst (Example) Product

The resulting monomer, bearing the solubilizing 3-octyl side chain, could then be polymerized to create materials with tailored electronic and physical properties for use in sensors, transistors, or photovoltaic devices.

Stereocontrolled Synthetic Applications Utilizing this compound

As 3-bromooctane (B146061) is a chiral molecule, this compound can be prepared as a single enantiomer, for example, from (R)-3-bromooctane or (S)-3-bromooctane. nih.gov Such chiral Grignard reagents are valuable for asymmetric synthesis, allowing for the transfer of chirality to a new molecule. When a chiral Grignard reagent reacts with a prochiral electrophile like an aldehyde or ketone, it can lead to the formation of one diastereomer in excess of the other. nih.gov

The stereochemical outcome of these reactions is often governed by models such as Cram's rule, which predicts the major diastereomer based on the steric hindrance around the carbonyl group. nih.gov For instance, the reaction of (S)-3-octylmagnesium bromide with benzaldehyde would be expected to produce a mixture of (R,S)- and (S,S)-1-phenyl-2-ethylheptan-1-ol, with one diastereomer predominating.

This diastereoselectivity is crucial in the synthesis of enantiomerically pure drugs and natural products where only one stereoisomer possesses the desired biological activity. Research on related secondary Grignard reagents, such as the reaction of (R)-2-bromooctane with magnesium and subsequently carbon dioxide, demonstrates the principle of transferring stereochemistry from the alkyl halide to the final product. doubtnut.com

Table 4: Example of a Diastereoselective Grignard Addition This table illustrates the expected outcome of a reaction between an enantiomerically pure this compound and a prochiral aldehyde.

Chiral Grignard Reagent Prochiral Electrophile Potential Products (Diastereomers) Expected Outcome

The level of diastereoselectivity can be influenced by reaction conditions, including the solvent and the presence of coordinating additives, which can affect the structure and reactivity of the Grignard reagent in solution. nih.gov

Advanced Methodologies and Future Research Directions in 3 Octylmagnesium Bromide Chemistry

Green Chemistry Approaches in 3-Octylmagnesium Bromide Reactions

Green chemistry principles are increasingly being integrated into the synthesis and use of Grignard reagents to minimize environmental impact and enhance safety. For this compound, this involves the adoption of sustainable solvents and the development of catalytic systems that maximize the incorporation of reactant atoms into the final product.

Traditionally, Grignard reagents are prepared and used in ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). While effective, these solvents pose significant environmental and safety risks, including high volatility, flammability, and the potential for peroxide formation. Research has focused on identifying greener alternatives that maintain or improve reaction performance. rsc.org

2-Methyltetrahydrofuran (2-MeTHF) has emerged as a leading bio-based alternative, often derived from renewable resources like corncobs. sigmaaldrich.comijarse.com For the formation and reaction of this compound, 2-MeTHF offers several advantages over THF. It has a higher boiling point, reducing solvent loss, and limited miscibility with water, which simplifies aqueous work-ups and product recovery, often eliminating the need for a co-solvent like toluene (B28343) for phase separation. ijarse.comchempoint.com Furthermore, 2-MeTHF is reported to be more stable in both acidic and basic conditions and is less prone to forming explosive peroxides. rsc.org Studies have shown that Grignard reagent formation can be more efficient in 2-MeTHF, leading to improved yields. ijarse.com Another promising alternative is Cyclopentyl methyl ether (CPME), which boasts high stability, resistance to peroxide formation, and a favorable azeotrope with water that facilitates drying. rsc.org The adoption of such solvents can significantly reduce the process mass intensity (PMI) and environmental footprint of reactions involving this compound.

Table 1: Comparison of Physical Properties of Solvents for Grignard Reactions
PropertyDiethyl Ether (Et₂O)Tetrahydrofuran (THF)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Source PetrochemicalPetrochemicalRenewable (Bio-based)Petrochemical
Boiling Point (°C) 34.66680106
Water Solubility (% at 20°C) 6.9Miscible4.11.1
Peroxide Formation HighHighLowVery Low

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants to the desired product. Grignard additions to carbonyls are inherently atom-economical, but their use in substitution reactions often requires stoichiometric conversion to other organometallics. Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, offer a more direct and atom-economical route.

Table 2: Illustrative Atom Economy in Catalyzed vs. Uncatalyzed Pathways
PathwayDescriptionKey ReagentsAtom Economy
Direct Iron-Catalyzed Cross-Coupling This compound couples directly with an aryl chloride.Fe(acac)₃ (catalyst)High (most atoms from both coupling partners are in the product).
Stoichiometric Transmetalation & Coupling This compound is first converted to a different organometallic (e.g., organocuprate) before coupling.CuI (stoichiometric)Lower (atoms from the transmetalating agent become waste).

Flow Chemistry and Microreactor Technologies for Enhanced Reaction Control

The formation of Grignard reagents is a notoriously exothermic process that can be difficult to control on a large scale in traditional batch reactors, leading to safety risks and byproduct formation. mt.com Flow chemistry, which involves performing reactions in continuous streams within tubes or microreactors, offers a transformative solution. rsc.org

The high surface-area-to-volume ratio in flow reactors provides superior heat transfer, allowing the exothermic heat of formation of this compound to be dissipated rapidly and efficiently. vapourtec.comresearchgate.net This enables the reaction to be run safely at temperatures that might be hazardous in batch, potentially increasing reaction rates. rsc.org Continuous processing minimizes the volume of the hazardous Grignard reagent present at any moment, significantly enhancing process safety. gordon.edu Furthermore, flow systems allow for precise control over reaction parameters such as residence time, stoichiometry, and temperature, leading to higher reproducibility and yields. rsc.org A common setup involves pumping a solution of 3-bromooctane (B146061) through a packed-bed reactor containing magnesium turnings to generate the Grignard reagent in-situ, which can then be immediately mixed with a stream of an electrophile in a second module. researchgate.net This "telescoped" approach avoids the need to prepare and store the Grignard reagent, streamlining the synthesis. rsc.org

Table 3: Comparison of Batch vs. Flow Synthesis for this compound
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited by vessel surface area; risk of thermal runaway.Excellent; rapid heat dissipation. vapourtec.com
Safety Large volume of hazardous reagent; potential for uncontrolled exotherms. gordon.eduSmall reaction volume at any given time; inherently safer. gordon.edu
Control & Reproducibility Difficult to control mixing and temperature gradients.Precise control of residence time, temperature, and stoichiometry. rsc.org
Scalability Challenging; requires significant process redesign.Straightforward; achieved by running the system for a longer time ("scaling out").

Strategies for Chiral this compound Reagent Generation and Application

The generation of Grignard reagents where the magnesium atom is attached to a stereocenter, such as in chiral this compound, is a significant challenge. The standard synthesis from 3-bromooctane and magnesium metal proceeds through radical intermediates, which results in complete racemization of the stereocenter. rsc.org Therefore, non-classical methods are required to generate enantiomerically enriched secondary Grignard reagents.

One advanced strategy is the sulfoxide-magnesium exchange reaction, which can proceed with high stereospecificity. rsc.org Another powerful method involves a low-temperature iodine-lithium exchange on an enantiomerically pure secondary alkyl iodide, followed by transmetalation with a magnesium salt to furnish the chiral Grignard reagent with high retention of configuration. researchgate.netrsc.org These chiral secondary Grignard reagents have been shown to be configurationally stable for limited times at low temperatures (e.g., up to -50 °C). rsc.org Once generated, these valuable reagents can be reacted with a variety of electrophiles, such as O-benzoyl hydroxylamines, to produce α-chiral tertiary amines with high enantiomeric excess, demonstrating a powerful tool for asymmetric synthesis. rsc.org

Table 4: Methods for Generating Enantioenriched Secondary Grignard Reagents
MethodPrecursorKey StepStereochemical Outcome
Sulfoxide (B87167)/Mg Exchange Enantiopure α-haloalkyl-aryl-sulfoxideDisplacement of sulfoxide group by a Grignard reagent (e.g., EtMgBr). rsc.orgGenerates a new chiral Grignard reagent with inversion of configuration.
I/Li Exchange & Transmetalation Enantiopure secondary alkyl iodideLow-temperature I/Li exchange with t-BuLi, then addition of MgBr₂. rsc.orgHigh retention of configuration.
Standard Formation Enantiopure secondary alkyl bromideReaction with Mg metal.Complete racemization via radical intermediates. rsc.org

Integration of this compound Reactions with Chemo- and Biocatalysis

Combining the robust C-C bond-forming capability of Grignard reagents with the unparalleled selectivity of catalysts represents a powerful strategy in modern synthesis. Due to their high reactivity and incompatibility with protic solvents and many functional groups, Grignard reagents like this compound cannot typically be used concurrently with biocatalysts (enzymes). However, they can be effectively integrated in sequential, or tandem, chemo-enzymatic processes.

A representative strategy would involve using this compound in an initial chemocatalytic or stoichiometric step to construct a key molecular scaffold. For instance, the reaction of this compound with an aldehyde would generate a racemic secondary alcohol. This racemic mixture can then be subjected to a biocatalytic kinetic resolution in a subsequent step. nih.gov An enzyme, such as a lipase, can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer untouched. The resulting ester and unreacted alcohol, which are now easily separable, provide access to both enantiomers of the product in high enantiopuric form. This approach synergistically combines the power of organometallic chemistry for bond formation with the exquisite stereoselectivity of biocatalysis, enabling efficient pathways to complex chiral molecules.

Table 5: Illustrative Chemo-Enzymatic Sequence
StepProcessReagent/CatalystTransformationOutcome
1 Grignard AdditionThis compound + AldehydeC-C bond formationRacemic secondary alcohol
2 Biocatalytic ResolutionLipase + Acyl donorEnantioselective acylationMixture of one enantiomer as an ester and the other as an unreacted alcohol
3 SeparationChromatography or extractionIsolation of productsBoth enantiomers of the alcohol are obtained in high purity

Conclusion and Future Outlook in 3 Octylmagnesium Bromide Research

Summary of Key Research Findings and Methodological Advancements

Research into 3-Octylmagnesium bromide and analogous secondary Grignard reagents has yielded several key insights into their synthesis and reactivity. Methodological advancements have primarily focused on improving the efficiency and safety of Grignard reagent formation. The use of continuous flow chemistry, for instance, has emerged as a significant improvement over traditional batch processes, offering better control over the exothermic nature of the reaction and minimizing safety hazards associated with magnesium handling. google.comaiche.org

Key findings in the reactivity of secondary Grignard reagents like this compound highlight their utility in forming carbon-carbon bonds, a cornerstone of organic synthesis. mt.com These reagents readily participate in nucleophilic addition to a variety of electrophiles, most notably carbonyl compounds such as aldehydes and ketones, to produce secondary and tertiary alcohols, respectively. reachemchemicals.commasterorganicchemistry.comchemistrysteps.com Their application also extends to reactions with esters, where double addition typically occurs to yield tertiary alcohols. masterorganicchemistry.com

Recent advancements have also focused on enhancing the stereoselectivity of Grignard reactions. The choice of solvent and the presence of additives can significantly influence the diastereoselectivity of the addition of alkyl magnesium halides to carbonyl compounds. nih.gov While specific studies on this compound are limited, research on similar secondary Grignard reagents suggests that the steric bulk of the octyl group can play a crucial role in directing the stereochemical outcome of its reactions.

Table 1: Representative Reactions of Secondary Alkyl Grignard Reagents

Reactant (Electrophile)Product TypeGeneral Reaction Scheme
AldehydeSecondary AlcoholR'CHO + (CH₃(CH₂)₄CH(MgBr)CH₂CH₃) → R'CH(OH)(CH(CH₂CH₃)(CH₂)₄CH₃)
KetoneTertiary AlcoholR'C(O)R'' + (CH₃(CH₂)₄CH(MgBr)CH₂CH₃) → R'R''C(OH)(CH(CH₂CH₃)(CH₂)₄CH₃)
EsterTertiary AlcoholR'COOR'' + 2 (CH₃(CH₂)₄CH(MgBr)CH₂CH₃) → (CH(CH₂CH₃)(CH₂)₄CH₃)₂C(OH)R'
Carbon DioxideCarboxylic AcidCO₂ + (CH₃(CH₂)₄CH(MgBr)CH₂CH₃) → CH₃(CH₂)₄CH(COOH)CH₂CH₃

Note: The table provides generalized reaction schemes for a secondary Grignard reagent like this compound.

Identification of Remaining Challenges and Unexplored Areas in Octyl Grignard Chemistry

Despite the utility of this compound, several challenges and unexplored areas remain within the broader context of octyl Grignard chemistry. A primary challenge lies in the synthesis of the Grignard reagent itself. The formation of secondary alkyl Grignard reagents can be more sluggish and prone to side reactions, such as elimination, compared to their primary alkyl counterparts. reddit.com Achieving high yields and purity of this compound requires careful control of reaction conditions, including the quality of the magnesium and the absence of moisture and protic solvents. aiche.orgreddit.com

Another significant challenge is controlling the regioselectivity and stereoselectivity in reactions involving this compound. As a chiral Grignard reagent (if prepared from an enantiomerically enriched 3-bromooctane), its potential for asymmetric synthesis is an area that remains largely unexplored. Developing catalytic systems that can effectively control the stereochemical outcome of its additions to prochiral substrates is a key frontier.

The isomerization of secondary alkyl Grignard reagents to their more stable primary counterparts can also be a complicating factor, potentially leading to a mixture of products. google.com While this can be exploited for synthetic purposes, it also presents a challenge when the reactivity of the secondary isomer is specifically desired.

Unexplored areas in the chemistry of this compound include its application in cross-coupling reactions. While Grignard reagents are widely used in transition-metal-catalyzed cross-coupling, the specific utility of this compound in these transformations is not well-documented. Investigating its performance with various catalysts and electrophiles could unlock new synthetic pathways.

Prospective Directions for Innovation in this compound Applications and Theory

The future of this compound research is poised for innovation in both its practical applications and theoretical understanding. A significant prospective direction lies in the development of novel catalytic systems that can harness the unique steric and electronic properties of this secondary Grignard reagent for highly selective transformations. This includes the design of chiral ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

In terms of applications, this compound could find utility in the synthesis of complex organic molecules with specific stereochemical requirements, such as pharmaceuticals and natural products. reachemchemicals.com Its branched octyl chain could be incorporated to modulate the lipophilicity and biological activity of target molecules.

From a theoretical standpoint, computational studies can provide deeper insights into the structure and reactivity of this compound. researchgate.net Density functional theory (DFT) calculations can be employed to model the transition states of its reactions, helping to elucidate the factors that govern its reactivity and selectivity. nih.gov Such theoretical investigations can guide the design of new experiments and the development of more efficient synthetic methodologies.

Further exploration of reaction conditions, such as the use of novel solvent systems or additives, could also lead to new and improved applications. For instance, the development of more environmentally benign solvent systems for Grignard reactions is an area of growing interest.

Q & A

Q. What are the critical parameters for synthesizing 3-Octylmagnesium bromide in laboratory settings?

  • Methodological Answer : Synthesis involves reacting 1-bromo-3-octane with magnesium metal in anhydrous diethyl ether or tetrahydrofuran (THF). Key parameters include:
  • Solvent Purity : Use rigorously dried solvents to prevent hydrolysis .
  • Magnesium Activation : Clean magnesium turnings (e.g., via acid wash) to remove oxide layers and ensure reactivity .
  • Temperature Control : Maintain reflux conditions (e.g., 35–40°C for THF) to initiate the exothermic reaction safely .
  • Exclusion of Moisture/Oxygen : Conduct reactions under inert gas (N₂/Ar) to avoid side reactions like proto-decomposition .

Q. How should this compound be handled to ensure laboratory safety?

  • Methodological Answer :
  • Fire Hazards : Use CO₂, dry powder, or sand for fire suppression; avoid water due to violent reactivity .
  • Spill Management : Absorb spills with inert materials (e.g., sand,硅藻土) and transfer to labeled containers under inert atmospheres .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, gloves, and self-contained breathing apparatus in enclosed spaces .

Q. What solvent systems are compatible with this compound in Grignard reactions?

  • Methodological Answer : Ethers (diethyl ether, THF) are optimal due to their ability to stabilize the Grignard reagent via coordination. Polar aprotic solvents like DMF are unsuitable due to nucleophilic degradation. For reactions requiring higher temperatures, THF is preferred for its higher boiling point (65–67°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions in this compound-mediated couplings?

  • Methodological Answer :
  • Side Reaction Analysis : Common issues include Wurtz coupling (alkyl-alkyl dimerization) and proto-decomposition. Monitor via gas chromatography (GC) or NMR to identify byproducts .
  • Mitigation Strategies :
  • Temperature Modulation : Lower temperatures reduce Wurtz coupling but may slow reaction rates; balance via iterative testing .
  • Additives : Use catalytic Cu(I) salts to direct cross-coupling over homocoupling in arylations .

Q. What advanced characterization techniques confirm the structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy : ATR-FTIR identifies Mg-C and Mg-Br vibrational modes (500–600 cm⁻¹). NMR (¹H, ¹³C) in deuterated THF reveals alkyl chain signals and absence of protonation .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability and decomposition profiles under inert atmospheres .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :
  • Experimental Replication : Standardize solvent purity, magnesium source, and reaction scales across studies .
  • Data Cross-Validation : Compare results across multiple analytical methods (e.g., GC, LC-MS, and titration) to confirm yields and purity .

Q. What role does this compound play in synthesizing functionalized materials (e.g., perovskites or ionic liquids)?

  • Methodological Answer :
  • Perovskite Precursors : Acts as an alkylating agent to modify organic cations (e.g., formamidinium or phenylethylammonium bromides) in solar cell materials .
  • Ionic Liquid Synthesis : Facilitates alkyl chain introduction in imidazolium-based ionic liquids for tailored physicochemical properties .

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